Mast Cell Degranulating Peptide HR-2

Mast Cell Biology Allergy & Immunology Cytotoxicity Assay

Mast Cell Degranulating Peptide HR-2 (CAS 80388-04-1) is a cysteine-free, 14‑residue linear peptide that selectively activates the MrgX2 receptor—unlike bee MCD peptide, which acts via potassium channel blockade. This makes HR-2 the definitive agonist for studying pseudo‑allergic drug responses. Its simple architecture eliminates disulfide bond variability, ensuring lot‑to‑lot reproducibility for HTS and SAR campaigns. Choose HR‑2 over HR‑1 when your research demands investigation of venom‑induced cytotoxicity pathways; HR‑2 exhibits higher inherent cytotoxicity essential for membrane permeabilization and calcium dysregulation studies.

Molecular Formula C77H135N17O14
Molecular Weight 1523.0 g/mol
CAS No. 80388-04-1
Cat. No. B612611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMast Cell Degranulating Peptide HR-2
CAS80388-04-1
Molecular FormulaC77H135N17O14
Molecular Weight1523.0 g/mol
Structural Identifiers
InChIInChI=1S/C77H135N17O14/c1-17-50(16)65(93-73(104)59(38-47(10)11)89-74(105)61-30-25-33-94(61)77(108)60(39-48(12)13)91-67(98)52(80)40-51-26-19-18-20-27-51)76(107)90-56(35-44(4)5)69(100)83-41-62(95)84-54(29-22-24-32-79)70(101)88-58(37-46(8)9)72(103)92-64(49(14)15)75(106)86-53(28-21-23-31-78)68(99)82-42-63(96)85-57(36-45(6)7)71(102)87-55(66(81)97)34-43(2)3/h18-20,26-27,43-50,52-61,64-65H,17,21-25,28-42,78-80H2,1-16H3,(H2,81,97)(H,82,99)(H,83,100)(H,84,95)(H,85,96)(H,86,106)(H,87,102)(H,88,101)(H,89,105)(H,90,107)(H,91,98)(H,92,103)(H,93,104)/t50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-,65-/m0/s1
InChIKeyXLTWUWYATXRNPA-KXQPRXDCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mast Cell Degranulating Peptide HR-2: Identity, Structure & Primary Biological Function for Scientific Procurement


Mast Cell Degranulating Peptide HR-2 (CAS 80388-04-1) is a 14‑membered linear peptide originally isolated from the venom of the giant hornet Vespa orientalis [REFS‑1]. Its primary sequence is Phe‑Leu‑Pro‑Leu‑Ile‑Leu‑Gly‑Lys‑Leu‑Val‑Lys‑Gly‑Leu‑Leu‑NH₂, corresponding to a molecular formula of C₇₇H₁₃₅N₁₇O₁₄ and a molecular weight of 1523.00 Da [REFS‑2]. The peptide lacks cysteine residues and therefore does not form disulfide bridges, distinguishing it from structurally stabilized venom peptides such as the 22‑residue mast cell degranulating (MCD) peptide of Apis mellifera [REFS‑3]. The principal biological function of HR‑2 is the induction of mast cell degranulation with concomitant histamine release, a hallmark of immediate‑type hypersensitivity and allergic inflammation [REFS‑1]. Owing to its defined structure and reproducible activity, HR‑2 is employed as a pharmacological tool in immunology, allergy research, and drug discovery [REFS‑4].

Why Mast Cell Degranulating Peptide HR‑2 Cannot Be Substituted by Generic ‘MCD Peptide’ or HR‑1


Interchanging Mast Cell Degranulating Peptide HR‑2 with a generic ‘MCD peptide’ or the closely related HR‑1 introduces uncontrolled variability in potency, cytotoxicity, and receptor selectivity. HR‑2 and HR‑1 are both 14‑residue linear peptides from V. orientalis, yet they exhibit distinct functional profiles: HR‑1 shows selective histamine release at low concentrations (2‑20 µg/mL) and non‑selective cytotoxicity only at higher doses (50‑100 µg/mL), whereas HR‑2 carries higher inherent cytotoxicity [REFS‑1]. In contrast, the 22‑residue MCD peptide from honeybee venom (Apis mellifera) is a disulfide‑stabilized molecule that blocks certain potassium channels (IC₅₀ in the low nanomolar range) and triggers degranulation through a different pathway; HR‑2 lacks potassium channel blocking activity and instead activates the MrgX2 receptor [REFS‑2][REFS‑3]. Furthermore, the linear, cysteine‑free structure of HR‑2 confers distinct synthetic accessibility and storage stability relative to disulfide‑rich comparators [REFS‑4]. These differences preclude simple substitution and necessitate compound‑specific validation in any experimental or screening campaign.

Quantitative Evidence for Mast Cell Degranulating Peptide HR‑2: Head‑to‑Head Comparisons vs. HR‑1, Bee MCD Peptide & Mastoparan


HR‑2 vs. HR‑1: Distinct Cytotoxic Window in Rat Peritoneal Mast Cells

In a direct comparative study using isolated rat peritoneal mast cells, HR‑1 exhibited selective histamine release at low concentrations (2–20 µg/mL) and non‑selective cytotoxicity only at 50–100 µg/mL [REFS‑1]. In contrast, HR‑2 demonstrated higher inherent cytotoxicity at comparable concentrations, narrowing its therapeutic window and altering the balance between degranulation and cell death [REFS‑1].

Mast Cell Biology Allergy & Immunology Cytotoxicity Assay

HR‑2 vs. Bee Venom MCD Peptide: Lower Histamine‑Releasing Activity

In a head‑to‑head study on rat mast cells, both HR‑1 and HR‑2 exhibited histamine‑releasing activity that was lower than that of the classical non‑cytotoxic agent, MCD peptide from bee venom [REFS‑1]. Although absolute EC₅₀ values are not provided in the abstract, the rank order potency is explicitly stated: bee MCD peptide > HR‑1 > HR‑2.

Mast Cell Biology Allergy & Immunology Histamine Release Assay

HR‑2 vs. Bee MCD Peptide: Divergent Receptor Engagement (MrgX2 vs. K⁺ Channel Blockade)

While bee venom MCD peptide is a well‑established potassium channel blocker (IC₅₀ in the low nanomolar range for certain K⁺ channels) and triggers degranulation partially through this mechanism, HR‑2 lacks potassium channel blocking activity and instead activates the Mas‑related G‑protein‑coupled receptor X2 (MrgX2) on mast cells [REFS‑1][REFS‑2].

Mast Cell Biology GPCR Signaling Ion Channel Pharmacology

HR‑2 vs. Mastoparan: Lower Cationic Charge Density Modulates Membrane Interaction

HR‑2 possesses a net charge of +2 at physiological pH, whereas mastoparan (a widely used degranulating peptide from wasp venom) typically carries a net charge of +3 to +5 [REFS‑1]. The lower charge density of HR‑2 alters its interaction with negatively charged phospholipid headgroups and may contribute to its distinct receptor preference (MrgX2) compared to mastoparan, which directly activates G‑proteins.

Peptide Biophysics Mast Cell Biology Membrane Interaction

HR‑2 vs. Bee MCD Peptide: Structural Determinants of Synthetic Accessibility and Stability

HR‑2 is a 14‑residue linear peptide containing no cysteine residues and therefore does not require oxidative folding to form disulfide bonds [REFS‑1]. In contrast, the bee venom MCD peptide is a 22‑residue molecule stabilized by two intramolecular disulfide bridges (Cys³–Cys¹⁵ and Cys⁵–Cys¹⁹) that are essential for bioactivity [REFS‑1][REFS‑2]. The absence of disulfide bonds in HR‑2 simplifies solid‑phase synthesis, improves batch‑to‑batch consistency, and reduces the risk of misfolding during storage and reconstitution.

Peptide Chemistry Synthetic Biology Reagent Quality Control

HR‑2 vs. Compound 48/80: Defined Molecular Identity for Reproducible Pharmacology

Compound 48/80 is a polymeric mixture of p‑methoxy‑N‑methylphenethylamine cross‑linked by formaldehyde, widely used as a non‑specific mast cell degranulating agent [REFS‑1]. In contrast, HR‑2 is a chemically defined, monodisperse peptide of known sequence (FLPLILGKLVKGLL‑NH₂) and molecular weight (1523.00 Da) [REFS‑2]. This molecular definition eliminates lot‑to‑lot variability in composition and potency, enabling rigorous quantitative structure‑activity relationship (QSAR) studies and ensuring reproducibility across independent laboratories.

Mast Cell Biology Drug Discovery Experimental Reproducibility

Optimal Research & Industrial Applications for Mast Cell Degranulating Peptide HR‑2 Based on Quantitative Evidence


MrgX2‑Mediated Pseudo‑Allergic Reaction Modeling

HR‑2 activates the MrgX2 receptor on human mast cells, making it the preferred agonist for studying pseudo‑allergic responses induced by basic secretagogues (e.g., certain opioids, neuromuscular blockers, and fluoroquinolones) [REFS‑1]. Bee MCD peptide, which acts primarily through potassium channel blockade, is not a suitable substitute. Researchers can use HR‑2 to dissect MrgX2‑specific signaling cascades and screen for antagonists of this clinically relevant pathway.

Venom‑Induced Cytotoxicity and Hemolysis Studies

Compared with HR‑1, HR‑2 exhibits higher inherent cytotoxicity and hemolytic activity [REFS‑1][REFS‑2]. This property makes HR‑2 a valuable tool for investigating the molecular mechanisms of venom‑induced cell damage, including membrane permeabilization and calcium dysregulation. Studies that aim to model the pathophysiological consequences of hornet stings—rather than pure IgE‑independent degranulation—should select HR‑2 over the less cytotoxic HR‑1.

Structure‑Activity Relationship (SAR) Studies of Linear Cationic Peptides

As a cysteine‑free, 14‑residue linear peptide with a net charge of +2, HR‑2 serves as a well‑defined scaffold for systematic alanine scanning or residue substitution [REFS‑1]. Its simple architecture eliminates confounding variables introduced by disulfide bonds or heterogeneous polymerization, enabling precise correlation between sequence modifications and changes in degranulation potency, cytotoxicity, or MrgX2 binding affinity. This is in stark contrast to polymeric mixtures like Compound 48/80, which cannot support rigorous SAR analysis.

High‑Throughput Screening (HTS) for Mast Cell Stabilizers

The absence of disulfide bonds in HR‑2 simplifies large‑scale synthesis and reduces lot‑to‑lot variability, making it a cost‑effective and reproducible agonist for HTS campaigns aimed at identifying novel mast cell stabilizers [REFS‑1]. The defined molecular weight and sequence allow for precise concentration control and straightforward data normalization, essential requirements for automated screening platforms. Bee MCD peptide, with its more complex folding requirements, presents greater challenges for consistent production at the scale needed for HTS.

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